molecular formula C20H22O3 B1259034 Brosimine B

Brosimine B

Cat. No. B1259034
M. Wt: 310.4 g/mol
InChI Key: LMDXLPTZCSMMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brosimine B is a natural product found in Brosimum acutifolium with data available.

Scientific Research Applications

Chemical Constituents and Isolation

Brosimine B, a compound identified in Morus alba L., has been isolated for the first time from this plant. This discovery contributes to the understanding of the chemical constituents of Morus alba L., highlighting Brosimine B's presence and significance in this context (Zhou Ying-jun, 2011).

Synthesis and Enantioselectivity

A study reported the first concise and highly enantioselective synthesis of Brosimine B, along with other flavonoids. This represents a significant advance in the synthetic methods for producing Brosimine B, emphasizing its potential in various scientific applications (Anton Kessberg & P. Metz, 2016).

Cytotoxic Activity

Brosimine B, along with other flavonoids from Brosimum acutifolium, has been evaluated for cytotoxic activity against murine leukemia P388 cells. This research is crucial in understanding the potential of Brosimine B in cancer research and therapy (J. Takashima et al., 2005).

Antibiofilm and Antibacterial Activities

A notable study highlights Brosimine B's remarkable ability to disrupt preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA). This finding is particularly relevant given the public health challenges posed by MRSA, showcasing Brosimine B's potential as an antibiofilm agent (Sharon V Dos Reis et al., 2020).

Hybrid Derivatives for Cancer Treatment

In the context of female cancers, hybrids based on Brosimine B have been developed, showing potential as alternative treatment options. These hybrids exhibit differing inhibitory profiles and modes of action, suggesting their applicability in treating female cancers (N. M. Garcês de Couto et al., 2020).

properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C20H22O3/c1-13(2)3-10-17-18(22)11-6-15-7-12-19(23-20(15)17)14-4-8-16(21)9-5-14/h3-6,8-9,11,19,21-22H,7,10,12H2,1-2H3

InChI Key

LMDXLPTZCSMMDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O)C

synonyms

4',7-dihydroxy-8-(3,3-dimethylallyl)flavan
brosimine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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